molecular formula C12H9Cl2NO3 B12945840 Methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate

Methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate

Cat. No.: B12945840
M. Wt: 286.11 g/mol
InChI Key: BEDZNPSIIKCSEN-UHFFFAOYSA-N
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Description

Methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate typically involves the chlorination of a quinoline precursor. One common method includes the reaction of 4,8-dichloroquinoline with methoxy and carboxylate groups under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride, followed by esterification with methanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

  • Quinoline N-oxides (oxidation)
  • Amine derivatives (reduction)
  • Substituted quinoline derivatives (substitution)

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Uniqueness: Methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate stands out due to the presence of both chloro and methoxy groups, which enhance its reactivity and biological activity. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

methyl 4,8-dichloro-7-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C12H9Cl2NO3/c1-17-11-7(12(16)18-2)5-6-8(13)3-4-15-10(6)9(11)14/h3-5H,1-2H3

InChI Key

BEDZNPSIIKCSEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC=CC(=C2C=C1C(=O)OC)Cl)Cl

Origin of Product

United States

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